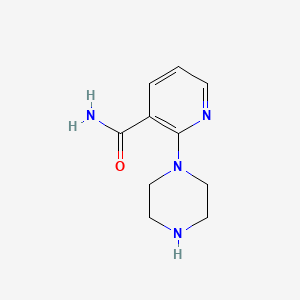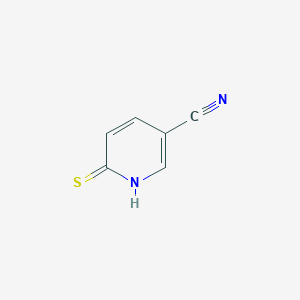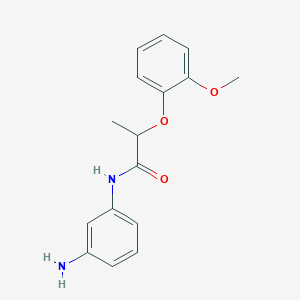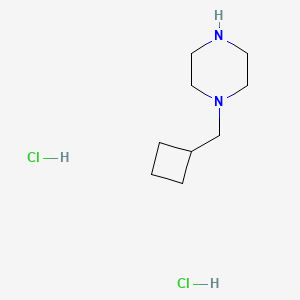
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and chemical stability.Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors. These compounds, differing from common 1,2-diarylheterocycle based molecules, have shown potency and selectivity, with favorable pharmacokinetics and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
Synthesis of Trifluoromethylated Analogues
This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. It reacts with trimethylsilyl cyanide to form Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated analogues in racemic and enantiopure forms (Sukach et al., 2015).
Modification of Pyrrolo[2,3‐d]pyrimidines
The compound is involved in the modification of pyrrolo[2,3‐d]pyrimidines via iridium-catalyzed C–H borylations and Suzuki cross-coupling reactions. This process is used to synthesize biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones (Klečka et al., 2015).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. They displayed promising activities against pathogenic bacteria and fungi, positioning them as compounds of interest in the field of antimicrobial research (Keche et al., 2012).
Synthesis of Novel 4H-pyrimido[1,6-a]pyrimidines
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been used in the synthesis of novel 4H-pyrimido[1,6-a]pyrimidines. This synthesis is conducted via trifluoromethanesulfonic acid-catalyzed one-pot three-component condensation, demonstrating its utility in facilitating complex organic synthesis processes (Xiang et al., 2012).
Safety And Hazards
This involves a description of the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis.
Please consult a chemistry textbook or a reliable online resource for more information on these topics. If you have specific questions about any of these topics, feel free to ask!
Propiedades
IUPAC Name |
4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUVTARHGRRPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182899 |
Source


|
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
832737-29-8 |
Source


|
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)


![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)